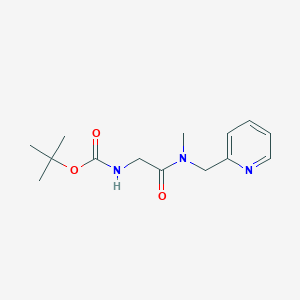

tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate

Overview

Description

This compound is a carbamate derivative, specifically a tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group is a very common protecting group in organic synthesis, especially for amines .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamates, typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The exact synthesis route for this specific compound would depend on the availability and reactivity of the starting materials.Molecular Structure Analysis

The molecular structure of this compound would likely feature a carbamate group (OC(O)NR2) attached to a tert-butyl group (C(CH3)3). The exact 3D structure would depend on the specific arrangement and connectivity of the atoms .Chemical Reactions Analysis

Carbamates, including tert-butyl carbamates, are known to undergo a variety of chemical reactions. They can be hydrolyzed to yield the corresponding amines, and they can also participate in various substitution and elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. In general, tert-butyl carbamates are stable towards most nucleophiles and bases .Scientific Research Applications

Synthetic Methodologies and Intermediates

Research has developed synthetic methodologies involving tert-butyl carbamate derivatives as important intermediates. For instance, an efficient synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate has been established as a key intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). This synthetic route involves acylation, nucleophilic substitution, and reduction steps, demonstrating the versatility of tert-butyl carbamate derivatives in complex organic syntheses (Bingbing Zhao et al., 2017).

Catalysis and Chemical Transformations

The application of tert-butyl carbamate derivatives extends into catalysis and novel chemical transformations. For example, a study on the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate showcases a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This research highlights the potential of tert-butyl carbamate derivatives in facilitating innovative photocatalyzed protocols for constructing diverse amino pyrimidines (Zhi-Wei Wang et al., 2022).

Molecular Synthesis and Drug Development

The role of tert-butyl carbamate derivatives in molecular synthesis and the development of therapeutic agents is crucial. A noteworthy example is the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via asymmetric Mannich reaction, illustrating the compound's utility in producing chiral intermediates for pharmaceutical applications. Such methodologies underscore the significance of tert-butyl carbamate derivatives in the synthesis of complex molecules with potential drug applications (J. Yang et al., 2009).

Research on Molecular Structures and Interactions

Further research into tert-butyl carbamate derivatives includes studies on molecular structures and their interactions. For instance, the control of the site of lithiation of 3-(aminomethyl)pyridine derivatives, including tert-butyl N-(pyridin-3-ylmethyl)carbamate, reveals insights into regioselective chemical reactions. These studies provide valuable information on the reactivity and potential applications of tert-butyl carbamate derivatives in synthetic chemistry (Keith Smith et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tert-butyl N-[2-[methyl(pyridin-2-ylmethyl)amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-9-12(18)17(4)10-11-7-5-6-8-15-11/h5-8H,9-10H2,1-4H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYGKGRFWLRBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N(C)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)

![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)

![tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1439944.png)

![4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1439946.png)

![2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate](/img/structure/B1439953.png)